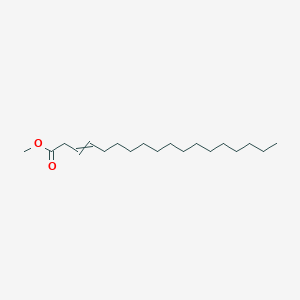

3-Octadecenoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Octadecenoic acid methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Octadecenoic acid methyl ester can be synthesized through the esterification of oleic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is produced through the transesterification of triglycerides found in vegetable oils or animal fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol and fatty acid methyl esters, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Hydrolysis: It can be hydrolyzed to yield oleic acid and methanol.

Transesterification: It can undergo transesterification with other alcohols to form different esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium or nickel.

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Transesterification: Methanol or ethanol in the presence of a base catalyst

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Hydrolysis: Oleic acid and methanol.

Transesterification: Different fatty acid esters

Aplicaciones Científicas De Investigación

3-Octadecenoic acid methyl ester has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the production of biodiesel, lubricants, and surfactants

Mecanismo De Acción

The mechanism of action of 3-Octadecenoic acid methyl ester involves its interaction with cell membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

- 9,12-Octadecadienoic acid methyl ester (methyl linoleate)

- 9-Octadecenoic acid methyl ester (methyl elaidate)

- Hexadecanoic acid methyl ester (methyl palmitate)

Uniqueness

3-Octadecenoic acid methyl ester is unique due to its monounsaturated structure, which imparts specific physical and chemical properties. Unlike polyunsaturated esters, it is more stable and less prone to oxidation. Compared to saturated esters, it has a lower melting point and better solubility in organic solvents .

Actividad Biológica

3-Octadecenoic acid methyl ester, commonly known as methyl oleate, is a fatty acid methyl ester derived from oleic acid. This compound has garnered interest in various fields, including biochemistry, pharmacology, and food science, due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C19H36O2 and a molecular weight of approximately 296.5 g/mol. It is characterized by a long hydrocarbon chain with one double bond in the cis configuration at the ninth carbon position. This structural feature contributes to its unique biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Salmonella typhimurium | 0.75 mg/mL |

2. Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation .

3. Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and reduces oxidative stress in cellular systems. This activity is associated with its ability to protect cellular components from oxidative damage, which is crucial in preventing various diseases, including cancer and cardiovascular disorders .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid (Vitamin C) | 8.0 |

| Trolox | 10.0 |

4. Potential Anticancer Effects

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as Caco-2 (colorectal cancer cells). The compound's mechanism may involve modulation of cellular signaling pathways related to cell survival and apoptosis .

Case Study: Apoptosis Induction in Caco-2 Cells

In a controlled study, Caco-2 cells were treated with varying concentrations of methyl oleate for 24 hours. The results indicated a dose-dependent increase in apoptotic cells as measured by flow cytometry.

- Concentration : 100 µg/mL resulted in a 30% increase in apoptosis.

- Concentration : 200 µg/mL resulted in a 50% increase in apoptosis.

Propiedades

Número CAS |

56599-33-8 |

|---|---|

Fórmula molecular |

C19H36O2 |

Peso molecular |

296.5 g/mol |

Nombre IUPAC |

methyl octadec-3-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h16-17H,3-15,18H2,1-2H3 |

Clave InChI |

OMTDEHIXHTZRLI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCC=CCC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.